Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate

Catalog No.
S11350440
CAS No.
M.F
C15H16O4
M. Wt
260.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate

Product Name

Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate

IUPAC Name

methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

InChI

InChI=1S/C15H16O4/c1-10-4-5-11(2)14(8-10)18-9-12-6-7-13(19-12)15(16)17-3/h4-8H,9H2,1-3H3

InChI Key

NQVFTUQQUUMWGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)OC

Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate is an organic compound characterized by the molecular formula C15H16O4C_{15}H_{16}O_{4}. This compound features a furan ring with a methyl ester group and a 2,5-dimethylphenoxy methyl group attached to it. The presence of the furan moiety contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: The furan ring can be oxidized to yield furan-2,5-dicarboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The ester functional group can be reduced to the corresponding alcohol using lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Substitution: The phenoxy methyl group is susceptible to nucleophilic substitution reactions with various nucleophiles such as amines or thiols under basic conditions.

Research indicates that Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in drug development.
  • Anti-inflammatory Effects: There is ongoing research into its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

The synthesis of Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate typically involves the following steps:

  • Esterification: The synthesis begins with the esterification of 5-[(2,5-dimethylphenoxy)methyl]-2-furoic acid using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
  • Refluxing: The reaction mixture is refluxed to facilitate the formation of the ester.
  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

In industrial settings, these methods are scaled up using optimized reaction conditions for higher yields and purity.

Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate serves multiple functions across various industries:

  • Pharmaceuticals: It acts as an intermediate in synthesizing more complex organic molecules and is explored for its potential use in developing new medications targeting various diseases.
  • Agrochemicals: The compound may be utilized in formulating agrochemical products due to its biological activity.
  • Specialty Chemicals: In industrial applications, it is employed in producing coatings, adhesives, and polymers.

Several compounds share structural similarities with Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furoateC15H15ClO4C_{15}H_{15}ClO_{4}Contains a chlorine substituent on the phenyl ring
Methyl 5-[(3,4-dimethylphenoxy)methyl]-2-furoateC15H16O4C_{15}H_{16}O_{4}Features a different substitution pattern on the phenyl ring
Methyl 5-[(2,6-dimethylphenoxy)methyl]-2-furoateC15H16O4C_{15}H_{16}O_{4}Contains a different dimethyl substitution on the phenyl ring

Uniqueness

Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate stands out due to its specific arrangement of substituents on both the furan and phenyl rings. This unique structure potentially enhances its biological activity compared to other similar compounds. Further comparative studies could provide insights into how these structural differences impact their respective activities and applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Exact Mass

260.10485899 g/mol

Monoisotopic Mass

260.10485899 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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